molecular formula C13H18N4O3S2 B2552876 2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034260-02-9

2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2552876
CAS No.: 2034260-02-9
M. Wt: 342.43
InChI Key: WSWZBBXBZZFWHW-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound with a complex structure. This compound boasts a pyrazole ring and a thiophene moiety, making it of significant interest in medicinal chemistry due to its potential bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves multiple steps. One common route begins with the preparation of the pyrazole ring followed by the incorporation of the thiophene group and ends with the introduction of the sulfonamide group. This typically involves reagents like hydrazine, thiophene derivatives, and sulfonyl chlorides under controlled temperature and pH conditions.

Industrial Production Methods: Industrial synthesis of this compound would likely involve the same fundamental steps but scaled up. Continuous flow chemistry may be used to optimize the synthesis process, allowing for better control of reaction conditions and increased yield.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions such as:

  • Oxidation: Reacting with oxidizing agents like potassium permanganate.

  • Reduction: Reduction can be carried out using reagents like lithium aluminum hydride.

  • Substitution: Substitution reactions may involve halogenation or nitration.

Common Reagents and Conditions: Common reagents include oxidizers (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents. Conditions typically involve controlled temperatures, often under reflux, and specific pH ranges depending on the reaction.

Major Products: Products vary based on the reaction but could include oxidized or reduced forms of the starting material, or products with substituent groups replacing hydrogen atoms in the pyrazole or thiophene rings.

Scientific Research Applications

The compound finds applications across multiple fields:

  • Chemistry: As an intermediate

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c1-16(22(2,19)20)9-13(18)14-5-7-17-6-3-12(15-17)11-4-8-21-10-11/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWZBBXBZZFWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C=CC(=N1)C2=CSC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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